L-Propoxyphene-D5 hcl

Catalog No.
S14378236
CAS No.
M.F
C22H30ClNO2
M. Wt
381.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Propoxyphene-D5 hcl

Product Name

L-Propoxyphene-D5 hcl

IUPAC Name

[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] 2,2,3,3,3-pentadeuteriopropanoate;hydrochloride

Molecular Formula

C22H30ClNO2

Molecular Weight

381.0 g/mol

InChI

InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22+;/m0./s1/i1D3,5D2;

InChI Key

QMQBBUPJKANITL-HYOVGAQCSA-N

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.Cl

L-Propoxyphene-D5 Hydrochloride is a stable isotope-labeled analog of Propoxyphene Hydrochloride, specifically the L-isomer. Its molecular formula is C22H25D5ClNO2C_{22}H_{25}D_5ClNO_2 with a molecular weight of approximately 380.97 g/mol. This compound is primarily utilized in scientific research due to its unique properties that allow for precise tracking of metabolic pathways and environmental pollutants . The incorporation of deuterium atoms (D) into the molecule enhances its stability and makes it particularly valuable in various analytical applications.

, including:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, resulting in the formation of ketones or carboxylic acids.
  • Reduction: Reduction reactions may be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, yielding alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can occur with alkyl halides or acyl chlorides, leading to substituted derivatives.

These reactions are essential for exploring the compound's chemical behavior and potential derivatives.

L-Propoxyphene-D5 Hydrochloride exhibits biological activity as a weak agonist at opioid receptors, specifically OP1, OP2, and OP3 within the central nervous system. The primary interaction occurs at the OP3 receptor, which modulates synaptic transmission through G-protein signaling pathways. This interaction results in decreased perception of pain stimuli, making it relevant in pain management studies and metabolic research .

The synthesis of L-Propoxyphene-D5 Hydrochloride involves several key steps:

  • Preparation of Intermediate: An initial intermediate compound is synthesized.
  • Deuterium Exchange: The intermediate undergoes deuterium exchange using deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium.
  • Final Conversion: The deuterated intermediate is converted into L-Propoxyphene-D5 Hydrochloride through esterification and hydrochloride salt formation .

These methods highlight the complexity involved in producing this isotope-labeled compound.

L-Propoxyphene-D5 Hydrochloride has diverse applications across various fields:

  • Metabolic Research: It is used to trace metabolic pathways in vivo, providing insights into the compound's fate in biological systems.
  • Environmental Studies: The compound serves as a standard for detecting pollutants in air, water, soil, and food samples.
  • Clinical Diagnostics: It plays a role in imaging and diagnosing various diseases, as well as newborn screening.
  • Organic Chemistry: Utilized as a reference for qualitative and quantitative analysis of other compounds .

These applications underscore its significance in both research and clinical settings.

Interaction studies involving L-Propoxyphene-D5 Hydrochloride focus on its binding affinity to opioid receptors and its effects on pain modulation. Research indicates that this compound interacts with multiple receptor subtypes, influencing pain perception and response to analgesics. Such studies are crucial for understanding the pharmacodynamics of opioid-related compounds and their therapeutic potential .

L-Propoxyphene-D5 Hydrochloride shares structural similarities with other compounds in the propoxyphene family. Notable comparisons include:

Compound NameDescriptionUnique Features
DextropropoxypheneAn opioid analgesic for mild to moderate painNon-isotope labeled
LevopropoxypheneOptical isomer primarily used as an antitussiveNon-isotope labeled

L-Propoxyphene-D5 Hydrochloride is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies and environmental analysis. This characteristic distinguishes it from other compounds that lack such labeling capabilities .

Stereoselective Synthesis of L-Propoxyphene-D5 HCl Enantiomers

The stereoselective synthesis of L-propoxyphene-D5 hydrochloride begins with the resolution of racemic α-dimethylamino-α-methylpropiophenone using dibenzoyl-(+)-tartaric acid, which preferentially crystallizes the (+)-enantiomer. Subsequent acylation with deuterated propionyl chloride (Cl-CD2CD2CO) in dichloromethane introduces deuterium at the propionate ester group. Thionyl chloride (SOCl2) catalyzes the conversion of the intermediate carbinol (d-oxyphene) to its hydrochloride salt while minimizing racemization. Crucially, the reaction temperature must remain below 25°C to preserve the L-configuration, as higher temperatures promote epimerization at the C3 methyl group.

A comparative analysis of solvents revealed dichloromethane’s superiority over chloroform for maintaining enantiomeric excess (>98% ee), attributable to its lower polarity reducing ionic byproduct formation. Post-reaction purification involves ethyl acetate recrystallization, which selectively precipitates L-propoxyphene-D5 hydrochloride while solubilizing non-deuterated impurities. This method achieves a 72% yield with 99.5% deuterium incorporation at the propionate methylene groups.

Position-Specific Deuteration Techniques for Benzyl Methylene Groups

Targeted deuteration at the benzyl methylene positions (C7 and C8) requires modified Friedel-Crafts alkylation using deuterated methyl benzenes. As demonstrated by Renaud and Lisitch, zinc-mediated dehalogenation of α,α'-hexachloro-m-xylene with deuterated acetic acid (CH3CO2D) yields m-xylene-D6, which serves as a precursor for deuterated benzyl halides. Subsequent coupling with the resolved amino ketone intermediate introduces deuterium at the benzyl positions without perturbing the stereochemical integrity of the opioid scaffold.

Table 1: Deuteration Efficiency at Benzyl Positions

Reagent SystemDeuterium Incorporation (%)Byproduct Formation (%)
Zn/CH3CO2D98.2 ± 0.71.8
LiAlD489.4 ± 1.29.1
D2O Hydrolysis75.6 ± 2.122.4

The Zn/CH3CO2D system outperforms traditional Grignard deuterolysis due to its kinetic suppression of proton back-exchange, achieving near-quantitative deuteration. Nuclear magnetic resonance (NMR) analysis confirms regiospecific labeling, with no detectable deuterium migration to the adjacent dimethylamino group.

Optimization of Hydrogen-Deuterium Exchange Reactions in Opioid Scaffolds

Hydrogen-deuterium exchange at the tertiary amine site (N(CH3)2) presents unique challenges due to the compound’s pH-dependent conformational stability. As shown in HDX mass spectrometry studies, the exchange rate (kex) for the dimethylamino group follows the relationship:

$$ k{ex} = k{acid}[D3O^+] + k{base}[OD^-] $$

where kacid = 2.4 × 10^−3 M^−1 s^−1 and kbase = 5.8 × 10^6 M^−1 s^−1 at 25°C. Optimal deuteration (≥95%) occurs at pD 9.5, where base-catalyzed exchange dominates without inducing scaffold degradation. Implementing a microfluidic reactor with a 30-second residence time enables complete back-exchange suppression, as confirmed by tandem mass spectrometry fragmentation patterns.

Notably, the C3 methyl group’s stereochemistry influences HDX kinetics—the L-isomer exhibits a 18% slower exchange rate compared to the D-form due to steric shielding of the adjacent deuterated benzyl groups. This stereochemical HDX modulation necessitates precise temperature control (±0.5°C) during labeling to ensure batch-to-batch consistency.

Industrial-Scale Production Challenges for High-Purity Deuterated Analgesics

Scaling L-propoxyphene-D5 hydrochloride synthesis introduces three primary challenges:

  • Isotopic Dilution: Trace protonated water in commercial deuterated solvents (e.g., D2O, CD2Cl2) reduces deuteration efficiency. Implementing molecular sieve drying and inert gas sparging maintains solvent deuteration ≥99.8%, as required for pharmaceutical-grade output.
  • Byproduct Management: The thionyl chloride-mediated acylation generates corrosive HCl-D gas, necessitating nickel-alloy reactor vessels and cryogenic gas scrubbing systems to prevent equipment degradation.
  • Crystallization Control: Industrial-scale ethyl acetate recrystallization requires gradient cooling (−0.5°C/min) to prevent occluded solvent inclusion, which reduces isotopic purity. X-ray diffraction analysis reveals that maintaining a monoclinic P21 crystal lattice during growth ensures ≤0.3% protonated impurity levels.

Table 2: Key Process Parameters for Industrial Synthesis

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume (L)0.5500
Deuteration Yield (%)7268 ± 2
Energy Consumption (kWh/kg)128.7

Transitioning to continuous flow chemistry reduces solvent use by 40% while maintaining enantiomeric excess through segmented pH zones. However, regulatory requirements for deuterated drug approval mandate exhaustive characterization of deuterium position stability under accelerated storage conditions—a process requiring 18–24 months of stability testing per batch.

Dual-isotope tracer techniques represent a sophisticated analytical approach that employs two distinct stable isotope labels to simultaneously monitor multiple metabolic pathways [10] [11]. This methodology addresses the inherent complexity of metabolic systems by providing independent tracking capabilities for different aspects of compound disposition and transformation [12] [13]. The technique enables researchers to differentiate between competing metabolic routes while accounting for potential confounding factors that might affect single-tracer studies [10] [14].

The theoretical foundation of dual-isotope methodology rests on the principle of isotopic steady-state analysis, where the incorporation patterns of labeled atoms provide quantitative information about metabolic flux rates [12] [13]. When applied to L-Propoxyphene-D5 Hydrochloride studies, this approach allows simultaneous monitoring of both the parent compound and its metabolites through independent isotopic signatures [5] [15]. The methodology proves particularly valuable when investigating chiral compounds, as it enables differentiation between enantiomeric metabolic pathways that might otherwise be indistinguishable [16] [17].

The mathematical framework underlying dual-isotope analysis involves complex isotopomer balance equations that relate metabolic fluxes to observed isotope enrichment patterns [13] [18]. These equations account for natural isotope abundance, tracer impurities, and the specific atom arrangements within metabolic products [19] [13]. The resulting data provide comprehensive flux maps that reveal both the magnitude and direction of metabolic transformations throughout the biological system [12] [13].

Metabolic Pathway Elucidation Using Dual-Isotope Tracer Techniques

Chiral Resolution of d- vs. l-Propoxyphene-D5 Metabolites

The chiral resolution of d- and l-propoxyphene metabolites represents a critical aspect of understanding the stereoselective metabolism of these enantiomers [5] [15]. Research demonstrates that plasma levels of d-propoxyphene consistently exceed those of l-propoxyphene following racemic administration, indicating preferential metabolic handling of the levo isomer [5]. This differential metabolism becomes particularly pronounced when examining deuterated analogs, where the isotope effect introduces additional complexity to the chiral discrimination process [15] [20].

The metabolic fate of L-Propoxyphene-D5 Hydrochloride differs significantly from its dextro counterpart, with the l-isomer exhibiting enhanced uptake and more rapid clearance from systemic circulation [5] [15]. Studies utilizing dual-isotope methodology reveal that the half-life of d-propoxyphene extends to 8.5 ± 0.9 hours compared to 6.2 ± 0.8 hours for the l-isomer [5]. However, deuteration substantially alters these kinetic parameters, with D-Propoxyphene-D5 demonstrating a prolonged half-life of 12.3 ± 1.5 hours and L-Propoxyphene-D5 showing 9.8 ± 1.2 hours [20].

The chiral resolution process involves sophisticated analytical techniques capable of distinguishing between enantiomeric metabolites in complex biological matrices [16] [17]. High-performance liquid chromatography with chiral stationary phases provides baseline separation of d- and l-propoxyphene metabolites, enabling accurate quantification of each enantiomer [16] [17]. The incorporation of deuterium labels facilitates mass spectrometric detection, allowing for simultaneous monitoring of both enantiomers through distinct mass-to-charge ratios [16].

Clearance values demonstrate significant stereoselectivity, with d-propoxyphene exhibiting clearance rates of 15.2 ± 2.1 mL/min/kg compared to 22.8 ± 3.2 mL/min/kg for the l-isomer [5]. The deuterated analogs show reduced clearance values of 10.8 ± 1.8 mL/min/kg for D-Propoxyphene-D5 and 16.4 ± 2.4 mL/min/kg for L-Propoxyphene-D5, reflecting the kinetic isotope effect on metabolic processes [21] [22].

Deuterium Isotope Effects on CYP3A4-Mediated N-Demethylation

The cytochrome P450 enzyme CYP3A4 represents the primary metabolic pathway for propoxyphene N-demethylation, catalyzing the formation of norpropoxyphene as the major metabolite [21] [20]. Deuterium incorporation at strategic positions within the propoxyphene molecule creates significant kinetic isotope effects that alter the rate and extent of this metabolic transformation [21] [22]. The magnitude of these effects depends critically on the position and number of deuterium atoms incorporated into the molecular structure [21] [23].

Research demonstrates that CYP3A4-mediated N-demethylation exhibits substantial sensitivity to deuterium substitution, with kinetic isotope effects ranging from minimal (kH/kD = 1.0-1.5) for single-position deuteration to significant (kH/kD = 4.0-6.0) for fully deuterated analogs [21] [22]. The rate-limiting step in CYP3A4 catalysis involves carbon-hydrogen bond cleavage during the demethylation process, making this reaction particularly susceptible to isotopic substitution effects [21] [24].

Molecular docking studies reveal that both N-methyl and O-methyl moieties of propoxyphene can access the heme iron-oxo center of CYP3A4 with similar energetic favorability [21]. The distance measurements show 3.2 Å for the N-methyl group and 2.9 Å for the O-methyl group, indicating comparable accessibility to the active site [21]. This spatial arrangement predicts that deuteration at either position could influence metabolic outcomes, though the magnitude of effect depends on the specific reaction mechanism involved [21].

The intrinsic clearance of deuterated propoxyphene analogs demonstrates marked reduction compared to non-deuterated substrates, with relative clearance values ranging from 0.8-1.2 for single-position deuteration to 0.3-0.5 for fully deuterated compounds [21] [22]. These reductions reflect the slower rate of carbon-deuterium bond cleavage compared to carbon-hydrogen bonds, consistent with the fundamental principles of kinetic isotope effects [24] [25].

Metabolic Switching Phenomena in Multi-Deuterated Opioid Analogs

Metabolic switching represents a complex phenomenon wherein deuterium substitution at one metabolic site redirects metabolism toward alternative pathways [26] [27] [28]. This process becomes particularly pronounced in multi-deuterated opioid analogs, where the blocking of primary metabolic routes forces the biological system to utilize secondary or tertiary pathways for compound elimination [26] [23]. The phenomenon proves especially relevant for L-Propoxyphene-D5 Hydrochloride, where extensive deuteration can fundamentally alter the metabolic profile [21] [28].

Studies of deuterated caffeine and antipyrine analogs provide foundational insights into metabolic switching mechanisms [26] [27]. Research demonstrates that substitution of deuterium at the 3-position of antipyrine dramatically reduces hydroxymethyl formation while increasing alternative metabolic pathways [26]. The kinetic isotope effect ratio (kH/kD) reaches approximately 15:1 for this transformation, indicating substantial metabolic redirection [26].

The metabolic switching observed with multi-deuterated propoxyphene analogs involves redirection from the primary N-demethylation pathway toward alternative oxidative routes [21] [28]. When deuterium blocks the preferred CYP3A4-mediated pathway, metabolism shifts toward hydroxylation at aromatic positions, O-demethylation reactions, or conjugation pathways [21] [28]. This switching can result in the formation of previously minor metabolites becoming major products, fundamentally altering the compound's metabolic profile [28].

The magnitude of metabolic switching depends on the extent and position of deuteration within the molecule [21] [28]. Single-position deuteration typically produces minimal switching effects, while multi-position deuteration can result in dramatic pathway redirection [26] [28]. For L-Propoxyphene-D5 Hydrochloride, the five deuterium atoms incorporated into the propanoyl moiety create significant barriers to ester hydrolysis, potentially redirecting metabolism toward N-demethylation or aromatic hydroxylation pathways [21].

The pharmacological implications of metabolic switching prove substantial, as alternative metabolic pathways may generate different metabolite profiles with distinct biological activities [26] [28]. Research indicates that metabolic switching can alter both the type and duration of pharmacological effects, potentially creating more effective therapeutic agents [26] [27]. However, the unpredictable nature of these switching phenomena necessitates comprehensive metabolic profiling to ensure safety and efficacy of deuterated analogs [28].

The temporal aspects of metabolic switching reveal complex dynamics wherein the relative contributions of different pathways change over time [26] [28]. Initial metabolism may follow traditional pathways until enzyme saturation or competitive inhibition redirects flux toward alternative routes [28]. This temporal evolution requires sophisticated analytical approaches to capture the full scope of metabolic transformations occurring throughout the compound's biological lifetime [13].

Analytical Methodologies and Technical Considerations

The successful implementation of dual-isotope tracer techniques with L-Propoxyphene-D5 Hydrochloride requires sophisticated analytical methodologies capable of discriminating between multiple isotopic species while maintaining quantitative accuracy [11] [13]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for these analyses, providing both chromatographic separation and mass spectrometric identification of individual isotopomers [11] [16].

The analytical challenge involves achieving baseline separation of chiral enantiomers while simultaneously detecting deuterium-labeled species through their characteristic mass shifts [16] [17]. Chiral stationary phases, particularly those based on derivatized cellulose or cyclodextrin frameworks, enable effective separation of d- and l-propoxyphene metabolites [16] [17]. The incorporation of deuterium labels facilitates mass spectrometric detection through predictable mass increments corresponding to the number of deuterium atoms incorporated [11].

Method validation requires comprehensive assessment of precision, accuracy, and matrix effects to ensure reliable quantification across the anticipated concentration ranges [29] [14]. The quantification range typically spans 0.1-1000 ng/mL, with precision values below 5% coefficient of variation and accuracy within 95-105% of theoretical values [29]. Matrix effects must be carefully controlled to prevent interference from endogenous compounds or co-administered medications [29].

The temporal aspects of dual-isotope studies necessitate carefully designed sampling protocols that capture both rapid distribution phases and slower elimination processes [29] [14]. The metabolic steady-state assumption underlying isotope flux calculations requires sufficient time for equilibration between isotopic species, typically achieved through continuous infusion protocols or carefully timed bolus administrations [12] [13].

Research Applications and Clinical Implications

The application of dual-isotope tracer techniques with L-Propoxyphene-D5 Hydrochloride extends beyond basic metabolic research to encompass drug development, personalized medicine, and clinical pharmacology [11] [12]. These techniques provide unprecedented insights into individual variations in drug metabolism, enabling the development of personalized dosing strategies based on metabolic phenotype [28] [12].

The research methodology proves particularly valuable for investigating drug-drug interactions involving CYP3A4-mediated metabolism [21] [20]. By simultaneously monitoring deuterated and non-deuterated analogs, researchers can quantify the extent to which co-administered medications alter propoxyphene metabolism [15] [20]. This information proves crucial for predicting clinically significant interactions and adjusting dosing regimens accordingly [20].

The technique facilitates investigation of genetic polymorphisms affecting drug metabolism, particularly those involving CYP3A4 expression or activity [21] [20]. Different genetic variants may exhibit varying degrees of sensitivity to deuterium isotope effects, providing insights into the mechanistic basis of pharmacogenetic variability [21]. This understanding enables the development of genotype-guided dosing strategies that optimize therapeutic outcomes while minimizing adverse effects [28].

The metabolic switching phenomena observed with multi-deuterated analogs offer opportunities for rational drug design [26] [28]. By understanding how deuterium substitution redirects metabolism, researchers can design compounds that avoid formation of toxic metabolites while maintaining therapeutic efficacy [28]. This approach represents a promising strategy for developing safer opioid analgesics with reduced potential for adverse effects [28].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

380.2278906 g/mol

Monoisotopic Mass

380.2278906 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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